Cas no 120864-60-0 (D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)
![D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- structure](https://de.kuujia.com/scimg/cas/120864-60-0x500.png)
120864-60-0 structure
Produktname:D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- TRIFUCOSYL-P-LACTO-N-HEXAOSE
- α-Fuc-(1→2)-β-Gal-(1→3)-[α-Fuc-(1→4)]-β-GlcNAc-(1→3)-β-Gal-(1→4)-[α-Fuc-(1→3)]-β-GlcNAc-(1→3)-β-Gal-(1→4)-Glc
- 2)-O-b-D-galactopyranosyl-(1®
- 3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- 3)-O-b-D-galactopyranosyl-(1®
- 4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- Leb-Lex-L nonasaccharide
- LEB-LEX-LAC NONASACCHARIDE
- trifucosyl-para-lacto-N-hexaose
- Leb-Lex-L nonasaccharide, α-Fuc-(1-2)-β-Gal-(1-3)-[α-Fuc-(1-4)]-β-GlcNAc-(1-3)-β-Gal-(1-4)-[α-Fuc-(1-3)]-β-GlcNAc-(1-3)-β-Gal-(1-4)-Glc
- ALPHA-FUC-[1->2]-BETA-GAL-[1->3]-(ALPHA-FUC-[1->4])-BETA-GLCNAC-[1->3]-BETA-GAL-[1->4]-(ALPHA-FUC-[1->3])-BETA-GLCNAC-[1->3]-BETA-GAL-[1->4]-GLC
- N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4S,5R,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- alpha-Fuc-(1-->2)-beta-Gal-(1-->3)-[alpha-Fuc-(1-->4)]-beta-GlcNAc-(1-->3)-beta-Gal-(1-->4)-[alpha-Fuc-(1-->3)]-beta-GlcNAc-(1-->3)-beta-Gal-(1-->4)-Glc
- W-200949
- 120864-60-0
- YKXWSJKXRCGBLW-XXQXZTSASA-N
- D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
-
- MDL: MFCD00274458
- Inchi: InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50)/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24+,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37?,38+,39+,40+,41+,42+/m1/s1
- InChI-Schlüssel: YKXWSJKXRCGBLW-XXQXZTSASA-N
- Lächelt: CC[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](O[C@@H]2[C@@H](NC(C)=O)[C@H](O[C@H]3[C@@H](O)[C@H](O[C@@H](O[C@@H]4[C@H](O[C@@H](O[C@H]5[C@@H](O)[C@H](O[C@@H](O[C@@H]6[C@H](OC(O)[C@H](O)[C@H]6O)CO)[C@@H]5O)CO)[C@H](NC(C)=O)[C@H]4O)CO)[C@@H]3O)CC)O[C@@H]([C@H]2O)CO)O1
Berechnete Eigenschaften
- Genaue Masse: 1068.42000
- Monoisotopenmasse: 1068.42207426g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 18
- Anzahl der Akzeptoren für Wasserstoffbindungen: 31
- Schwere Atomanzahl: 73
- Anzahl drehbarer Bindungen: 20
- Komplexität: 1750
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 29
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 483Ų
- XLogP3: -9.6
Experimentelle Eigenschaften
- PSA: 483.41000
- LogP: -10.19560
D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Sicherheitsinformationen
D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T66590-25ug |
Trifucosyl-para-lacto-N-hexaose |
120864-60-0 | 90% | 25ug |
¥3098.0 | 2023-09-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-220331-25 µg |
Trifucosyl-para-lacto-N-hexaose, |
120864-60-0 | 25µg |
¥3,159.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220331-25µg |
Trifucosyl-para-lacto-N-hexaose, |
120864-60-0 | 25µg |
¥3159.00 | 2023-09-05 |
D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Verwandte Literatur
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
120864-60-0 (D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-) Verwandte Produkte
- 1398-61-4(Chitin, Practical Grade)
- 83512-85-0(Carboxymethyl chitosan)
- 2034280-50-5(5-cyclopropyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide)
- 2757961-50-3((1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine)
- 5336-97-0(2-nitroisoindole-1,3-dione)
- 2743450-48-6(4-bromo-1-[(1E)-2-iodoethenyl]-1H-pyrazole)
- 89033-79-4(4-(CHLOROMETHYL)-1,2-THIAZOLE)
- 2191401-19-9(1-pyrrolidin-2-ylcyclopropanol hydrochloride)
- 694517-92-5(7-methyl-3-phenyl-2H,8H-1,2,4triazino3,2-b1,3,4thiadiazin-8-one)
- 2224507-95-1(1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge